5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinolinone core. It is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with appropriate methoxy-substituted anilines, followed by cyclization and reduction steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the quinolinone core to a more reduced form.
Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5,6,7-TRIMETHOXY-4-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of multiple methoxy groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl): This compound shares a similar methoxy-substituted aromatic structure but differs in its core framework.
2-Methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl: Another compound with a similar substitution pattern but different core structure.
Uniqueness
5,6,7-Trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific combination of methoxy groups and quinolinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5,6,7-trimethoxy-4-(2-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-8-6-5-7-11(14)12-9-16(21)20-13-10-15(23-2)18(24-3)19(25-4)17(12)13/h5-8,10,12H,9H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZUKEDWJIZEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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